(+)-Intermedine natural sources and plant distribution
(+)-Intermedine natural sources and plant distribution
An In-depth Technical Guide to the Natural Sources and Plant Distribution of (+)-Intermedine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Intermedine is a naturally occurring pyrrolizidine (B1209537) alkaloid (PA) found in a variety of plant species worldwide. PAs are a large group of heterocyclic secondary metabolites known for their potential toxicity, particularly hepatotoxicity, as well as a range of pharmacological activities. Due to its biological significance, understanding the natural sources, distribution, and methods for isolation and quantification of (+)-Intermedine is crucial for researchers in pharmacognosy, toxicology, and drug development. This technical guide provides a comprehensive overview of (+)-Intermedine, including its plant sources, quantitative data, detailed experimental protocols for its analysis, and visual representations of its biosynthetic pathway and analytical workflow.
Plant Distribution and Natural Sources of (+)-Intermedine
(+)-Intermedine is primarily found in plants belonging to the families Boraginaceae, Asteraceae, and Fabaceae. It often co-occurs with its stereoisomer, lycopsamine, and their respective N-oxides. The concentration of these alkaloids can vary significantly depending on the plant species, part of the plant, geographical location, and growing conditions.
Table 1: Quantitative Data of (+)-Intermedine and Related Pyrrolizidine Alkaloids in Various Plant Sources
| Plant Species (Family) | Plant Part | (+)-Intermedine Content (µg/g dry weight) | Related PAs Content (µg/g dry weight) | Analytical Method | Reference(s) |
| Symphytum officinale (Comfrey) (Boraginaceae) | Roots | 280 - 12,400 | Lycopsamine: 800 - 15,000; Total PAs: 1380 - 8320 | LC-MS/MS | [1][2] |
| Leaves | 160 - 6,600 | Lycopsamine: 180 - 3,400; Total PAs: 15 - 55 | LC-MS/MS | [1][2] | |
| Arnebia guttata (Boraginaceae) | Not specified | Present (part of total PAs) | Total PAs: 341.56 - 519.51 (Intermedine N-oxide is a major component) | UHPLC-MS/MS | [3][4] |
| Lithospermum erythrorhizon (Boraginaceae) | Not specified | Present (part of total PAs) | Total PAs: 71.16 - 515.73 | UHPLC-MS/MS | [3][4] |
| Arnebia euchroma (Boraginaceae) | Not specified | Present (part of total PAs) | Total PAs: 23.35 - 207.13 | UHPLC-MS/MS | [3][4] |
| Eupatorium fortunei (Asteraceae) | Herbs | Present (part of total PAs) | Total PAs: 0.18 - 61.81 (Intermedine N-oxide and Lycopsamine N-oxide are abundant) | LC-MS/MS | [5][6][7] |
| Amsinckia menziesii (Boraginaceae) | Whole plant | Present | Lycopsamine and 7-acetyllycopsamine (B1675738) also present | Mass spectrometry and NMR | [8][9][10][11] |
| Amsinckia intermedia (Boraginaceae) | Whole plant | Present | Lycopsamine and their acetyl derivatives also present; Total PAs can be up to 2% of dry weight | Not specified | [12] |
| Artemisia capillaris (Asteraceae) | Whole plant | Present (major PA) | Lycopsamine also present as a major PA | Not specified | [13] |
Experimental Protocols
The accurate quantification of (+)-Intermedine from plant matrices requires robust and sensitive analytical methods. The most common approach involves extraction followed by purification and analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
General Protocol for Extraction and Purification of Pyrrolizidine Alkaloids
This protocol is a generalized procedure based on common methodologies for PA analysis.[14][15][16]
a. Sample Preparation:
-
Grind and homogenize dried plant material to a fine powder.
-
Weigh approximately 1-2 g of the homogenized sample into a centrifuge tube.
b. Extraction:
-
Add 20 mL of an acidic aqueous solution (e.g., 0.05 M sulfuric acid or 2% formic acid in water) to the sample.
-
Sonicate the mixture for 15-30 minutes at room temperature.
-
Centrifuge the sample at approximately 4000 x g for 10 minutes.
-
Carefully transfer the supernatant to a clean tube.
-
For exhaustive extraction, the pellet can be re-extracted with another 20 mL of the acidic solution, and the supernatants combined.
c. Solid-Phase Extraction (SPE) Clean-up:
-
Condition a cation-exchange SPE cartridge (e.g., Oasis MCX) with methanol (B129727) followed by water.
-
Load an aliquot of the acidic extract onto the conditioned cartridge.
-
Wash the cartridge with water and then methanol to remove interfering non-basic compounds.
-
Elute the PAs from the cartridge using an ammoniated organic solvent (e.g., 5% ammonia (B1221849) in methanol).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small, known volume of the initial mobile phase for LC-MS/MS analysis.
UHPLC-MS/MS Method for Quantification
This method is designed for the sensitive and selective quantification of (+)-Intermedine and its isomers.[3][14]
-
Chromatographic System: Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm × 100 mm, 1.8 µm) is commonly used.
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate.
-
Solvent B: Methanol with 0.1% formic acid and 5 mM ammonium formate.
-
-
Gradient Elution: A typical gradient starts with a low percentage of solvent B, which is gradually increased to elute the analytes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 3-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for (+)-Intermedine (e.g., m/z 300.2 → 138.1, 120.1).
Visualizations
Biosynthetic Pathway of Pyrrolizidine Alkaloids (Necine Base Formation)
The biosynthesis of the necine base of pyrrolizidine alkaloids, such as the retronecine (B1221780) core of (+)-Intermedine, starts from the amino acid L-arginine, which is converted to putrescine. Two molecules of putrescine are then condensed to form homospermidine, a key step catalyzed by homospermidine synthase.[17][18][19][20][21][22][23][24][25] Homospermidine then undergoes a series of oxidation and cyclization reactions to form the characteristic bicyclic pyrrolizidine ring system.
Caption: Biosynthetic pathway of (+)-Intermedine, highlighting the formation of the necine base.
Experimental Workflow for (+)-Intermedine Analysis
The following diagram illustrates the typical workflow for the extraction and quantification of (+)-Intermedine from a plant sample.
Caption: Workflow for the analysis of (+)-Intermedine from plant materials.
Conclusion
(+)-Intermedine is a significant pyrrolizidine alkaloid with a wide distribution in the plant kingdom, particularly within the Boraginaceae and Asteraceae families. Its presence, often alongside its stereoisomer lycopsamine, necessitates the use of high-resolution analytical techniques for accurate quantification. The methodologies outlined in this guide provide a robust framework for researchers to extract, identify, and quantify (+)-Intermedine from various plant sources. A thorough understanding of its natural occurrence and analytical chemistry is fundamental for future research into its toxicological and pharmacological properties.
References
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- 3. Frontiers | Pyrrolizidine alkaloids and health risk of three Boraginaceae used in TCM [frontiersin.org]
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- 13. Combined Hepatotoxicity and Toxicity Mechanism of Intermedine and Lycopsamine [mdpi.com]
- 14. Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS [mdpi.com]
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- 21. Pyrrolizidine alkaloid biosynthesis. Synthesis of 13C-labelled putrescines and their incorporation into retronecine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 22. Pyrrolizidine alkaloid biosynthesis. Incorporation of 14C-labelled precursors into retronecine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 23. Pyrrolizidine alkaloid biosynthesis. Incorporation of 14C-labelled precursors into retronecine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
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